molecular formula C6H5Cl2N3OS B1394454 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime CAS No. 33097-12-0

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime

Cat. No. B1394454
CAS RN: 33097-12-0
M. Wt: 238.09 g/mol
InChI Key: QNDOJFRYZPCHJA-XNWCZRBMSA-N
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Description

4,6-Dichloro-2-(methylthio)pyrimidine is a compound useful in organic synthesis . It has the molecular formula C5H4Cl2N2S and a molecular weight of 195.07 g/mol . This compound reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .


Molecular Structure Analysis

The structure of 4,6-Dichloro-2-(methylthio)pyrimidine comprises six symmetry unique molecules that vary only slightly in their N—C—S—C torsion angle . All the molecules are planar to within less than 3.1° .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(methylthio)pyrimidine has a boiling point of 135-136 °C/14 mmHg and a melting point of 38-42 °C . It has the SMILES string CSc1nc(Cl)cc(Cl)n1 and the InChI 1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Interaction with Glycine Esters : A study investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This reaction in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).

  • Formation of Condensed Azines : Another study demonstrated that the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to pyrido[2,3-d]pyrimidine. This reaction further interacts with ethyl 3,3-diaminoacrylate to give a pyrimido[4,5,6-de][1,6]naphthyridine derivative (Bakulina et al., 2014).

  • Synthesis of Thieno[2,3‐d]pyrimidines : A study explored the preparation of several thieno[2,3-d]pyrimidines via intramolecular cyclisation using 6-(substituted methylthio)-5-pyrimidinecarbaldehyde intermediates derived from 6-chloropyrimidine-5-carbaldehydes and other compounds (Clark et al., 1993).

  • Synthesis of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines : This study showed that 4,6-dichloropyrimidine-5-carbaldehyde interacts with cyanomethyltriphenylphosphonium chloride to create new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, useful as intermediates in other syntheses (Zinchenko et al., 2017).

Biological and Pharmaceutical Research

  • Antibacterial Properties : A study investigated the antibacterial properties of newly synthesized 4-pyrimido-2-oxo-2H-chromen-3-carbaldehydes. The results indicated that these compounds effectively inhibit the growth of certain bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai et al., 2007).

  • Antitumor Activity : Research on 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines and their reactions with amines and methoxide showed potential antitumor properties. This study expanded the applications of pyrimidine-based compounds in cancer research (Grigoryan et al., 2008).

Safety And Hazards

4,6-Dichloro-2-(methylthio)pyrimidine is classified as Eye Dam. 1, Skin Corr. 1B, and STOT SE 3 . It has hazard statements H314 and H335, and precautionary statements P260, P271, P280, P303 + P361 + P353, P304 + P340 + P310, and P305 + P351 + P338 .

properties

IUPAC Name

(NE)-N-[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3OS/c1-13-6-10-4(7)3(2-9-12)5(8)11-6/h2,12H,1H3/b9-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDOJFRYZPCHJA-XNWCZRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C(C(=N1)Cl)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693210
Record name N-{(E)-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime

CAS RN

33097-12-0
Record name N-{(E)-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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